2'-Deoxyguanosine-13C10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine-13C10 is a stable isotope-labeled compound, specifically a labeled form of 2’-deoxyguanosine. This compound is used extensively in scientific research due to its unique properties, which include the incorporation of carbon-13 isotopes. The molecular formula for 2’-Deoxyguanosine-13C10 is 13C10H13N5O4, and it has a molecular weight of 282.13 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-13C10 typically involves the incorporation of carbon-13 isotopes into the guanosine molecule. One common method is the enzymatic synthesis using thymidine phosphorylase and purine nucleoside phosphorylase in a one-pot cascade reaction. This method employs thymidine and guanine as substrates, resulting in the efficient production of 2’-deoxyguanosine .
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-13C10 often involves large-scale enzymatic synthesis due to its efficiency and sustainability. The process uses engineered enzymes to enhance the yield and purity of the product. This method is preferred over chemical synthesis as it produces fewer side products and is more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Deoxyguanosine-13C10 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.
Reduction: Although less common, reduction reactions can modify the guanine base.
Substitution: This reaction can occur at the nucleophilic sites of the guanine base, leading to various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkylating agents or nucleophiles under basic conditions
Major Products:
Oxidation: 8-oxo-2’-deoxyguanosine.
Reduction: Reduced forms of 2’-deoxyguanosine.
Substitution: Various substituted guanine derivatives
Wissenschaftliche Forschungsanwendungen
2’-Deoxyguanosine-13C10 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in DNA labeling and tracking studies to understand DNA replication and repair mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: Applied in the synthesis of pharmaceuticals and as a standard in mass spectrometry
Wirkmechanismus
The mechanism of action of 2’-Deoxyguanosine-13C10 involves its incorporation into DNA, where it can be used to study various biological processes. The carbon-13 isotopes allow for precise tracking and analysis using NMR spectroscopy. This compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair, providing insights into their functions and interactions .
Vergleich Mit ähnlichen Verbindungen
- 2’-Deoxyadenosine-13C10
- 2’-Deoxycytidine-13C10
- 2’-Deoxythymidine-13C10
Comparison: 2’-Deoxyguanosine-13C10 is unique due to its specific labeling with carbon-13 isotopes, which provides distinct advantages in NMR spectroscopy and mass spectrometry. Compared to other labeled nucleosides, it offers unique insights into guanine-specific interactions and processes within DNA .
Eigenschaften
Molekularformel |
C10H13N5O4 |
---|---|
Molekulargewicht |
277.17 g/mol |
IUPAC-Name |
2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
YKBGVTZYEHREMT-ZDWAVMRASA-N |
Isomerische SMILES |
[13CH2]1[13C@@H]([13C@@H](O[13C@@H]1N2[13CH]=N[13C]3=[13C]2N=[13C](N[13C]3=O)N)[13CH2]O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.